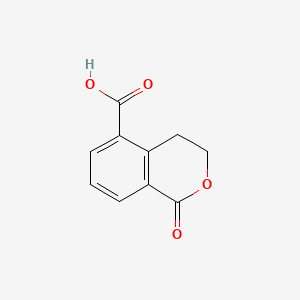
Erythrocentauric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythrocentauric acid, also known as 1-Oxo-5-isochromancarboxylic acid, is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It is a natural product found in several plants, particularly in the roots of Gentiana macrophylla . This compound is a colorless crystalline solid with a sweet taste and is soluble in water, alcohols, and ketones .
Mechanism of Action
- Erythrocentauric acid (EA) is a natural product isolated from the roots of the plant Centaurium erythraea .
- Although specific molecular targets for EA have not been extensively studied, it exhibits various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
- It may interact with intracellular signaling pathways, affecting gene expression, protein synthesis, or cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Cellular Effects
Erythrocentauric acid has been found to have anti-inflammatory, antiviral, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrocentauric acid can be synthesized through various chemical reactions involving appropriate raw materials and acid catalysts. The synthetic process typically involves the reaction of specific precursors under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Gentiana macrophylla. The extraction process includes several steps such as column chromatography for isolation and purification. The structures of the isolated compounds are elucidated using spectral data like UV, IR, MS, and NMR.
Chemical Reactions Analysis
Types of Reactions: Erythrocentauric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Erythrocentauric acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Erythrocentauric acid is unique due to its specific structure and biological activities. Similar compounds include:
Roburic acid: Another compound isolated from Gentiana macrophylla with similar anti-inflammatory properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and anticancer activities.
Gentiopicroside: A secoiridoid glucoside with various pharmacological effects.
Compared to these compounds, this compound stands out due to its distinct chemical structure and a broader range of biological activities .
Properties
IUPAC Name |
1-oxo-3,4-dihydroisochromene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDFFBAKXNSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is erythrocentauric acid and where has it been found?
A1: this compound (5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one) is a novel compound first isolated from the roots of Gentiana macrophylla. [, ] This plant species is traditionally used in Chinese medicine.
Q2: Has this compound been found in other plant species besides Gentiana macrophylla?
A2: While this compound was initially identified as a novel compound in Gentiana macrophylla, further research revealed its presence in other Gentiana species. [] This suggests a potential wider distribution within the genus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
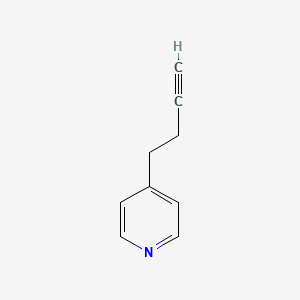

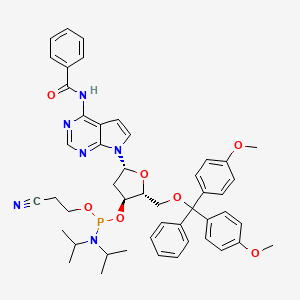
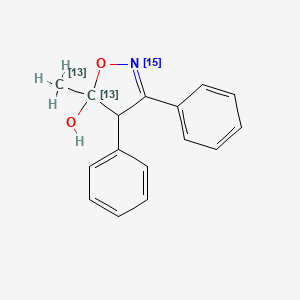
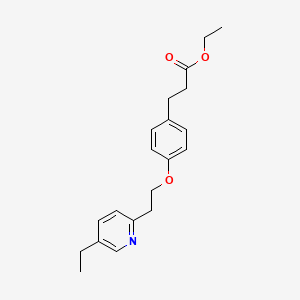
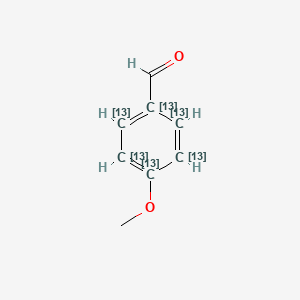
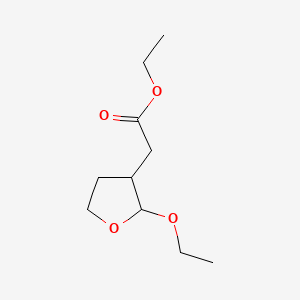
![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)
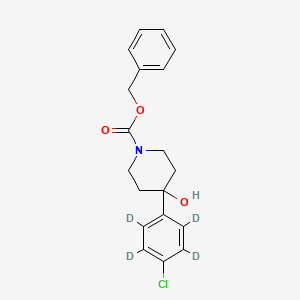
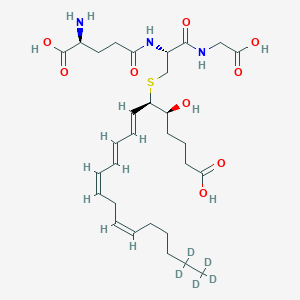
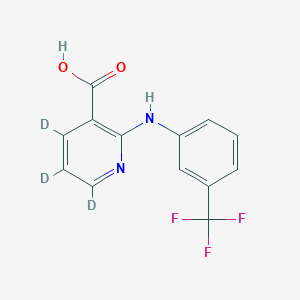
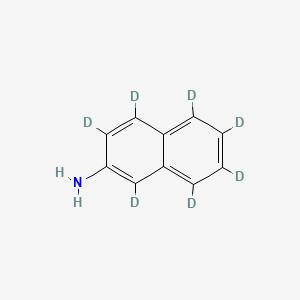
![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
